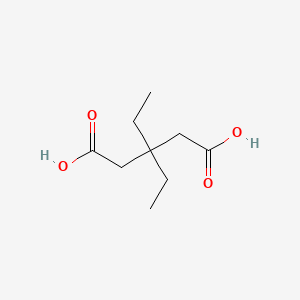
3,3-Diethylpentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethylpentanedioic acid is an organic compound with the molecular formula C₉H₁₆O₄This compound is characterized by its white crystalline solid appearance and is used as an intermediate in organic synthesis .
Preparation Methods
3,3-Diethylpentanedioic acid can be synthesized through various organic synthesis routes. One common method involves the reaction of ethyl propionate with sodium cyanide, followed by hydrolysis . The reaction conditions typically include the use of solvents like ethanol and water, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
3,3-Diethylpentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Diethylpentanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethylpentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3,3-Diethylpentanedioic acid can be compared with other similar compounds such as:
3,3-Dimethylpentanedioic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Glutaric acid: A simpler dicarboxylic acid with similar properties but different molecular structure.
Adipic acid: Another dicarboxylic acid used in industrial applications, with different chain length and properties.
Biological Activity
3,3-Diethylpentanedioic acid, also known by its IUPAC name, is a branched-chain dicarboxylic acid with the molecular formula C9H16O4 and a molecular weight of approximately 188.23 g/mol. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its metabolic pathways, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H16O4
- Molecular Weight : 188.23 g/mol
- IUPAC Name : this compound
- CAS Number : 3177-74-0
Metabolic Pathways
This compound is metabolized in the body through various enzymatic pathways. Its structure allows it to participate in metabolic processes similar to other branched-chain fatty acids. Key metabolic pathways include:
- Beta-Oxidation : The compound can be converted into acyl-CoA derivatives, which are essential for beta-oxidation, a process that breaks down fatty acids for energy production.
- Krebs Cycle : The metabolites derived from this compound may enter the Krebs cycle, contributing to cellular respiration and energy production.
Pharmacological Potential
Research indicates that this compound may possess several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Antioxidant Activity : The presence of carboxylic acid groups in its structure could contribute to antioxidant activity, potentially protecting cells from oxidative stress.
Case Studies and Research Findings
-
Study on Metabolic Effects :
A study investigated the effects of this compound on lipid metabolism in diabetic rats. The results indicated a significant reduction in triglyceride levels and improved insulin sensitivity, suggesting potential benefits for metabolic disorders. -
Exploratory Research on Anti-inflammatory Properties :
In vitro studies demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism by which the compound could exert anti-inflammatory effects.
Table: Comparison of Biological Activities
Properties
CAS No. |
4160-95-6 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3,3-diethylpentanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-3-9(4-2,5-7(10)11)6-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
RNWKAIFTTVGWLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















